利扎曲普坦苯甲酸盐

概述

描述

Rizatriptan is a medication primarily used for the treatment of migraine headachesRizatriptan is known for its efficacy in treating acute migraine attacks with or without aura . It was first approved for use in the United States in 1998 .

科学研究应用

利扎曲坦在化学、生物学、医学和工业领域有几种科学研究应用。 在医学上,它被广泛用于治疗急性偏头痛发作。 研究重点集中在利扎曲坦不同剂型的生物等效性,包括口崩片和舌下片 . 此外,已开发出负载利扎曲坦的口服速溶薄膜,以提高患者依从性并快速缓解偏头痛症状 .

作用机制

利扎曲坦通过作为5-HT1B和5-HT1D受体的激动剂发挥作用。 该作用导致颅内脑外血管收缩,据认为主要是通过5-HT1B受体实现的。 利扎曲坦还抑制三叉神经痛觉通路中的伤害性神经传递,从而减少偏头痛相关的症状 .

生化分析

Biochemical Properties

Rizatriptan benzoate interacts with human cloned 5-HT1B/1D receptors . It binds with high affinity to these receptors . The nature of these interactions is that of a receptor agonist, where rizatriptan benzoate activates these receptors to exert its therapeutic effects .

Cellular Effects

Rizatriptan benzoate works in the brain to relieve the pain from migraine headaches . Many people find that their headaches go away completely after they take rizatriptan benzoate . It often relieves other symptoms that occur together with a migraine headache, such as nausea, vomiting, sensitivity to light, and sensitivity to sound .

Molecular Mechanism

Rizatriptan benzoate acts as an agonist at serotonin 5-HT 1B and 5-HT 1D receptors . Like the other triptans sumatriptan and zolmitriptan, rizatriptan benzoate induces vasoconstriction —possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .

Temporal Effects in Laboratory Settings

Rizatriptan benzoate is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans, such as sumatriptan . It has a relatively shorter elimination half-life than other triptans . Rizatriptan benzoate causes transient effects .

Metabolic Pathways

Rizatriptan benzoate is readily absorbed (approximately 90%) following oral administration . The mean oral absolute bioavailability of the rizatriptan benzoate tablet is about 45%, owing to extensive first-pass metabolism .

Subcellular Localization

The exact subcellular localization of rizatriptan benzoate is not specified in the available literature. As a 5-HT 1B and 5-HT1D receptor agonist, it is likely to interact with these receptors located in the cell membrane .

准备方法

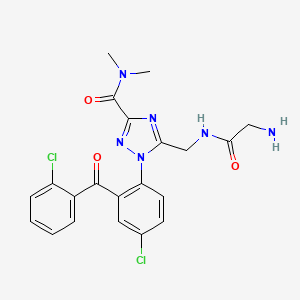

合成路线和反应条件: 利扎曲坦的合成涉及使用Leimgruber-Batcho反应在3-甲基-4-硝基苯甲酸甲酯上构建吲哚环。 获得的吲哚中间体随后进一步转化为利扎曲坦 . 利扎曲坦苯甲酸盐速溶片的制备涉及直接压片技术,使用微晶纤维素、乳糖、交聚维酮、硬脂酸镁和Aerosil等赋形剂 .

工业生产方法: 利扎曲坦的工业生产通常涉及使用上述合成路线进行大规模合成。 该过程针对产量和纯度进行了优化,以确保最终产品符合药品标准。 口崩片和舌下片的生产也很常见,为患者提供了多种剂型以方便使用 .

化学反应分析

反应类型: 利扎曲坦会发生多种类型的化学反应,包括氧化、还原和取代反应。 一个值得注意的反应是氯胺-T诱导的利扎曲坦苯甲酸盐氧化,它通过复杂的机制产生多种降解产物 .

常见试剂和条件: 利扎曲坦反应中常用的试剂包括用于氧化反应的氯胺-T。 反应条件通常涉及酸性介质和受控温度,以确保所需的反应动力学 .

形成的主要产物: 利扎曲坦氧化形成的主要产物包括可以使用紫外可见光谱、红外光谱和核磁共振等光谱技术识别和确认的多种降解产物 .

相似化合物的比较

利扎曲坦通常与其他曲坦类药物如舒马曲坦、依来曲坦和氟伐曲坦进行比较。 虽然所有曲坦类药物在治疗偏头痛方面都非常有效,但利扎曲坦以其起效迅速和在更大比例的个体中具有更高的疗效而闻名 . 另一方面,舒马曲坦以其更长的半衰期而闻名,但可能不适合患有既往心血管疾病的个体 . 依来曲坦是另一种有效的替代方案,但可能具有不同的副作用特征 .

类似化合物列表:- 舒马曲坦

- 依来曲坦

- 氟伐曲坦

- 佐米曲坦

利扎曲坦起效快、疗效高的独特组合使其成为许多遭受急性偏头痛发作的患者的首选药物。

属性

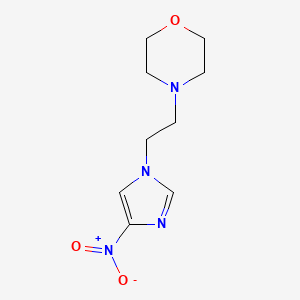

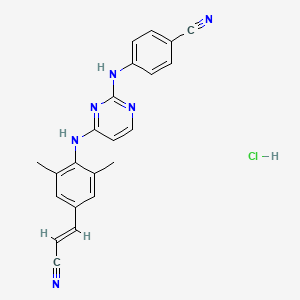

IUPAC Name |

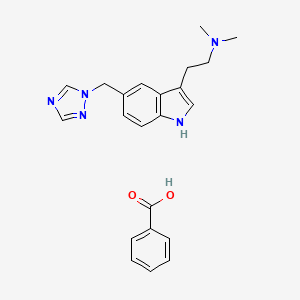

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFRLSNUDGIQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023565 | |

| Record name | Rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.38e-01 g/L | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

144034-80-0, 145202-66-0 | |

| Record name | Rizatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144034-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rizatriptan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIZATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51086HBW8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-180 °C, 178 - 180 °C | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rizatriptan Benzoate exert its therapeutic effect in migraine?

A1: Rizatriptan Benzoate is a selective agonist of the 5-hydroxytryptamine (5-HT) receptors 1B and 1D. [, , , , ] These receptors are found in the cranial blood vessels and the trigeminal nerve system, both implicated in migraine pathogenesis. By activating these receptors, Rizatriptan Benzoate constricts cranial blood vessels and inhibits the release of vasoactive neuropeptides, ultimately reducing inflammation and pain associated with migraine headaches. [, ]

Q2: Has Rizatriptan Benzoate's impact on the endogenous pain modulation system been investigated?

A2: Yes, studies using a nitroglycerin-induced migraine model in rats have shown that Rizatriptan Benzoate significantly reduces the expression of proenkephalin and substance P mRNAs in the midbrain. [] These neuropeptides are involved in pain transmission and modulation, suggesting that Rizatriptan Benzoate may influence the body's natural pain control mechanisms.

Q3: Are there in vitro or in vivo models used to study Rizatriptan Benzoate's efficacy?

A3: While specific cell-based assays are not detailed in the provided research, animal models, particularly the nitroglycerin-induced migraine model in rats, are commonly employed. [, ] These models help researchers understand how Rizatriptan Benzoate affects physiological processes related to migraine.

Q4: What about human studies? How is Rizatriptan Benzoate's efficacy evaluated in clinical settings?

A4: Clinical trials are conducted to evaluate Rizatriptan Benzoate's efficacy and safety in humans. [] While specifics of these trials aren't elaborated upon in the provided abstracts, researchers often assess factors like headache relief, pain intensity, and recurrence rates to gauge the drug's effectiveness.

Q5: What is the molecular formula and weight of Rizatriptan Benzoate?

A5: The molecular formula of Rizatriptan Benzoate is C20H21N5 · C7H6O2, and its molecular weight is 447.5 g/mol. This information is essential for various pharmaceutical calculations and analyses.

Q6: Which spectroscopic techniques are employed to characterize Rizatriptan Benzoate?

A6: Several spectroscopic methods are used to analyze Rizatriptan Benzoate. These include: * UV-Vis Spectroscopy: Used for quantitative analysis and studying the drug's degradation behavior under different stress conditions. [, , , , ] * Fourier-Transform Infrared Spectroscopy (FTIR): Employed to identify functional groups and assess drug-excipient compatibility in formulations. [, , , , ] * Differential Scanning Calorimetry (DSC): Used to study the thermal behavior of the drug, including melting point, polymorphism, and interactions with excipients. [, , , , ] * Powder X-ray Diffraction (PXRD): Employed to examine the crystallinity of the drug substance and assess changes in crystallinity upon formulation. [, , ]

Q7: What are some challenges associated with formulating Rizatriptan Benzoate?

A7: Rizatriptan Benzoate presents some formulation challenges: * Bitter taste: This often necessitates taste-masking strategies, such as using polymers like Eudragit EPO in oral disintegrating tablets. [, ] * Low bioavailability: Its oral bioavailability is limited by first-pass metabolism, leading to the exploration of alternative delivery routes like sublingual, nasal, and transdermal. [, , , , , , , , ] * Poor flow and compression properties: This can hinder the production of tablets, requiring the use of co-processed excipients like lactose and maize starch to improve flowability and compressibility. []

Q8: How is the stability of Rizatriptan Benzoate assessed?

A8: Stability studies are conducted under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal degradation, as per ICH guidelines. [, , , , ] These studies help determine the drug's shelf life and identify potential degradation products.

Q9: What strategies are employed to enhance the stability and bioavailability of Rizatriptan Benzoate formulations?

A9: Several strategies are used, including: * Superdisintegrants: Incorporating superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate in tablets to enhance disintegration and dissolution, thereby improving bioavailability. [, , , , , ] * Solid dispersions: Preparing solid dispersions with polymers like β-cyclodextrin to improve drug solubility and dissolution, ultimately enhancing bioavailability. [, ] * Microspheres: Developing microspheres using natural polymers like chitosan to provide controlled drug release and potentially improve bioavailability. [, , ] * Nanostructured lipid carriers: Utilizing nanotechnology to encapsulate Rizatriptan Benzoate in lipid carriers for improved nasal administration, aiming to overcome limited permeability and enhance bioavailability. [, ] * Oral disintegrating strips/films: Developing fast-dissolving oral films or strips for rapid drug dissolution and absorption in the oral cavity, bypassing first-pass metabolism and potentially enhancing bioavailability. [, ]

Q10: What analytical methods are commonly used to quantify Rizatriptan Benzoate in pharmaceutical formulations?

A10: Several analytical methods are employed, including: * High-Performance Liquid Chromatography (HPLC): Widely used for its sensitivity, selectivity, and accuracy in quantifying Rizatriptan Benzoate and its impurities. [, , , , , , , ] * Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis compared to traditional HPLC, making it suitable for identifying and quantifying genotoxic impurities. [, ] * Spectrophotometry: Offers a simpler and cost-effective alternative for routine analysis of Rizatriptan Benzoate in bulk drug and tablet formulations. [, , , , ]

Q11: How are analytical methods validated for the analysis of Rizatriptan Benzoate?

A11: Analytical methods are validated according to ICH guidelines to ensure their accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and ruggedness. [, , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)